2-(4-Bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine
Overview
Description
2-(4-Bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyrimidine ring, with a bromophenyl group at the 2-position and methyl groups at the 5 and 7 positions
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to exhibit a wide range of biological activities . They are essential components of genetic material in DNA and RNA, and have been associated with various biological activities .
Mode of Action
Pyrimidine derivatives are known to exert their potential through different action mechanisms . For instance, some pyrimidine derivatives inhibit protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
Pyrimidine and its derivatives are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids . They are involved in various biochemical pathways related to these substances.
Pharmacokinetics
A study on a series of pyridine derivatives, which are structurally similar to pyrimidines, showed that they exhibited good bioavailability .
Result of Action
Pyrimidine derivatives have been associated with a wide range of biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antioxidant activities .
Action Environment
The success of suzuki–miyaura coupling, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the reaction environment can significantly influence the efficacy and stability of compounds like 2-(4-Bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine.
Biochemical Analysis
Biochemical Properties
2-(4-Bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit acetylcholinesterase (AchE), an enzyme crucial for hydrolyzing acetylcholine in the nervous system . This inhibition can lead to altered nerve impulse transmission, affecting normal physiological functions. Additionally, the compound’s interaction with reactive oxygen species (ROS) suggests its potential role in oxidative stress modulation .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce oxidative stress, leading to the production of malondialdehyde (MDA), a biomarker for cellular oxidative injury . Furthermore, its impact on acetylcholinesterase activity can result in significant behavioral and physiological changes in cells, particularly in the nervous system .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This binding interaction is crucial for its neurotoxic and neuroprotective effects. Additionally, the compound’s ability to modulate ROS levels suggests its involvement in oxidative stress pathways, potentially leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained inhibition of acetylcholinesterase activity and increased oxidative stress . These temporal effects highlight the importance of monitoring the compound’s stability and degradation in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit neuroprotective effects by modulating acetylcholinesterase activity and reducing oxidative stress . At higher doses, it can lead to neurotoxicity, characterized by impaired nerve impulse transmission and increased oxidative damage . These dosage-dependent effects underscore the importance of determining the optimal therapeutic dose for potential clinical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as acetylcholinesterase and those involved in oxidative stress pathways . The compound’s metabolism can lead to the production of various metabolites, which may further influence its biological activity and effects on cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation within different cellular compartments . Understanding these transport mechanisms is essential for optimizing its therapeutic potential and minimizing adverse effects.
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Post-translational modifications and targeting signals are crucial for its localization, influencing its interaction with biomolecules and subsequent biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 4-bromoacetophenone with 3,5-dimethylpyrazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position of the phenyl ring can be substituted with different nucleophiles through reactions such as Suzuki-Miyaura coupling, where boronic acids are used as reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Various substituted phenyl derivatives depending on the nucleophile used.
Oxidation Products: Oxidized derivatives with functional groups such as hydroxyl or carbonyl groups.
Reduction Products: Reduced derivatives with hydrogenated bonds.
Scientific Research Applications
2-(4-Bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Material Science: The compound is studied for its optoelectronic properties, making it a candidate for organic light-emitting diodes (OLEDs) and other electronic devices.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Comparison with Similar Compounds
Similar Compounds
2-Phenylpyrazolo[1,5-a]pyrimidine: Lacks the bromine and methyl groups, which may affect its reactivity and binding properties.
5,7-Dimethylpyrazolo[1,5-a]pyrimidine: Similar core structure but without the bromophenyl group, leading to different chemical and biological properties.
4-Bromophenylpyrazole: Contains the bromophenyl group but lacks the fused pyrimidine ring, resulting in different applications and reactivity.
Uniqueness
2-(4-Bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine is unique due to the combination of its bromophenyl group and the pyrazolopyrimidine core, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(4-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3/c1-9-7-10(2)18-14(16-9)8-13(17-18)11-3-5-12(15)6-4-11/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZDOQBNVMZASH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC(=NN12)C3=CC=C(C=C3)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350638 | |
Record name | 2-(4-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00350638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47203343 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
310422-24-3 | |
Record name | 2-(4-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00350638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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